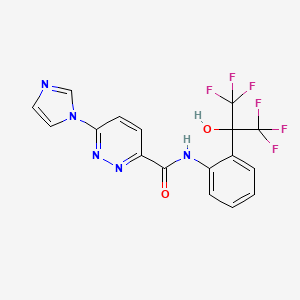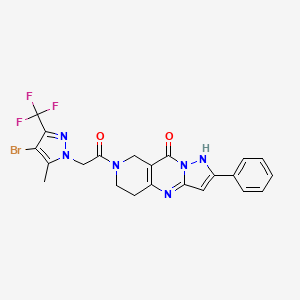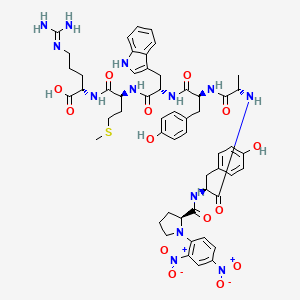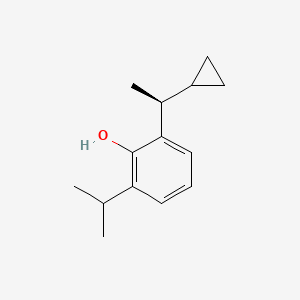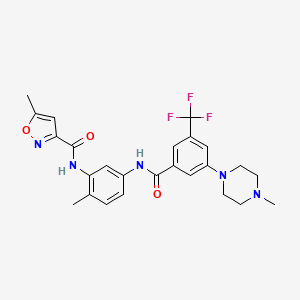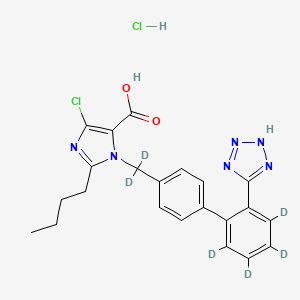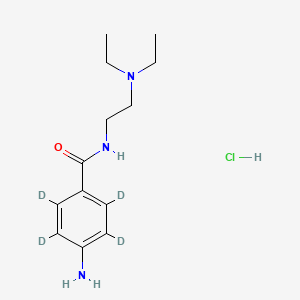
Procainamide-d4 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
プロカインアミド-d4(塩酸塩)は、主に心房細動の治療に使用されるプロカインアミド塩酸塩の重水素化形態です。 重水素化されたバージョンは、その安定性と非重水素化形態とは異なる質量のために、プロカインアミドの薬物動態と代謝を研究するために科学研究で頻繁に使用されます .
準備方法
合成経路と反応条件
プロカインアミド-d4(塩酸塩)は、プロカインアミドの重水素化によって合成することができます。このプロセスには、水素原子を重水素原子と交換することが含まれます。これは、制御された条件下で重水素化試薬と溶媒を使用することによって達成できます。反応は通常、重水素化水(D2O)と重水素化酸または塩基を使用して、交換を促進します。
工業生産方法
プロカインアミド-d4(塩酸塩)の工業生産は、同様の原理に従いますが、より大規模です。このプロセスには、水素原子を重水素と完全に交換するために、高純度の重水素化試薬と溶媒を使用することが含まれます。 最終生成物は、次に結晶化やクロマトグラフィーなどの標準的な技術を使用して精製され、所望の純度と同位体濃縮度が得られます .
化学反応の分析
反応の種類
プロカインアミド-d4(塩酸塩)は、以下を含むさまざまな化学反応を起こします。
酸化: プロカインアミドは、N-アセチルプロカインアミドを形成するために酸化される可能性があります。
還元: 還元反応は、プロカインアミドを元の親アミンに戻すことができます。
置換: 置換反応は、アミンまたは芳香環の位置で発生する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: ハロゲン(例:塩素、臭素)や求核剤(例:アミン、チオール)などの試薬が、さまざまな条件下で使用されます。
主な生成物
酸化: N-アセチルプロカインアミド
還元: 親アミン(プロカインアミド)
科学研究への応用
プロカインアミド-d4(塩酸塩)は、以下を含む科学研究で広く使用されています。
薬物動態研究: プロカインアミドの吸収、分布、代謝、および排泄を研究するために使用されます。
代謝経路分析: 代謝経路と中間体を特定するのに役立ちます。
薬物相互作用研究: 他の薬物との相互作用とそのプロカインアミド代謝への影響を調べるために使用されます。
科学的研究の応用
Procainamide-d4 (hydrochloride) is widely used in scientific research, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of procainamide.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs and their effects on procainamide metabolism.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of procainamide and its metabolites
作用機序
プロカインアミド-d4(塩酸塩)は、ニューロン膜のナトリウムチャネルを遮断することによってその効果を発揮します。この阻害は膜を安定させ、インパルスを開始および伝導することを防ぎ、それによって局所麻酔作用を発揮します。 主な分子標的は電位依存性ナトリウムチャネルであり、これはニューロンと心臓細胞における活動電位の伝播に不可欠です .
類似化合物との比較
類似化合物
プロカイン: 同様の構造ですが作用時間が短い別の局所麻酔薬。
キニジン: 同様の機序ですが薬物動態特性が異なる抗不整脈薬。
リドカイン: プロカインアミドよりも発症が速く作用時間が短い、広く使用されている局所麻酔薬。
独自性
プロカインアミド-d4(塩酸塩)は、重水素化された性質により、安定性が向上し、代謝研究で正確に追跡できるため、ユニークです。 これは、薬物動態と代謝の研究において貴重なツールであり、非重水素化の対応物と区別されます .
特性
分子式 |
C13H22ClN3O |
|---|---|
分子量 |
275.81 g/mol |
IUPAC名 |
4-amino-2,3,5,6-tetradeuterio-N-[2-(diethylamino)ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H/i5D,6D,7D,8D; |
InChIキー |
ABTXGJFUQRCPNH-VBMPRCAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCCN(CC)CC)[2H])[2H])N)[2H].Cl |
正規SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one](/img/structure/B12382744.png)
![disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B12382746.png)
![3-[[(2R,4S,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382750.png)
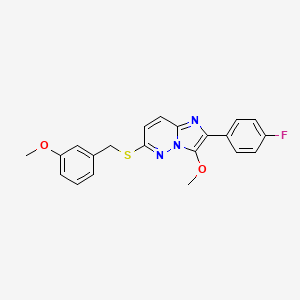
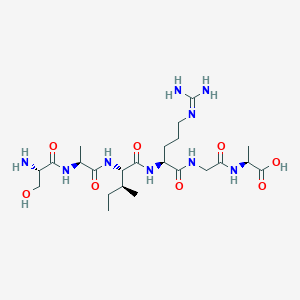
![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
